molecular formula C15H12ClF2NOS B5646258 2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B5646258
M. Wt: 327.8 g/mol
InChI Key: BVCKBSUYHLHXCE-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a sulfanyl linkage, and a difluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2,4-difluoroaniline in the presence of a suitable base, such as sodium hydroxide, to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the molecule contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NOS/c16-11-3-1-10(2-4-11)8-21-9-15(20)19-14-6-5-12(17)7-13(14)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKBSUYHLHXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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